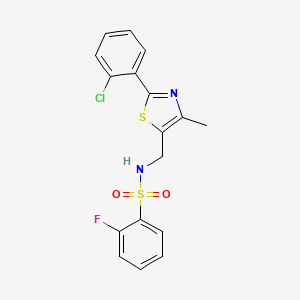

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The benzenesulfonamide moiety is fluorinated at the ortho position, enhancing its electronic and steric properties. The thiazole ring contributes to aromatic interactions and metabolic stability, while the chlorine and fluorine substituents modulate lipophilicity and binding specificity.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2S2/c1-11-15(24-17(21-11)12-6-2-3-7-13(12)18)10-20-25(22,23)16-9-5-4-8-14(16)19/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTYIMSJPJEMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is employed to construct the 2-(2-chlorophenyl)-4-methylthiazole core. This involves condensing an α-haloketone with a thioamide.

Procedure

- α-Haloketone Preparation :

- 2-Chlorophenylacetone is treated with bromine in acetic acid to yield 5-bromo-2-(2-chlorophenyl)pentan-3-one.

- Cyclization with Thiourea :

Reaction Equation

$$

\text{C}6\text{H}4\text{Cl-C(O)CH}2\text{Br} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazole Intermediate} + \text{HBr}

$$

Key Data

Amination of the Thiazole Methyl Group

The methyl group at position 5 of the thiazole is functionalized via bromination followed by Gabriel synthesis.

Bromination

- The thiazole intermediate reacts with N-bromosuccinimide (NBS) in CCl4 under UV light to yield 5-(bromomethyl)-2-(2-chlorophenyl)-4-methylthiazole.

Gabriel Synthesis

- The bromide (1 equiv) reacts with phthalimide (1.2 equiv) in DMF (80°C, 6 hours).

- Hydrazinolysis in ethanol liberates the primary amine.

Key Data

Synthesis of 2-Fluorobenzenesulfonyl Chloride

2-Fluorobenzenesulfonyl chloride is commercially available but can be synthesized via chlorosulfonation.

Chlorosulfonation Procedure

- Sulfonation : 2-Fluorobenzene reacts with chlorosulfonic acid (ClSO3H) at 0–5°C.

- Quenching : The mixture is poured into ice-water, and the sulfonyl chloride is extracted with dichloromethane.

Key Data

Coupling Reaction to Form the Sulfonamide

The final step involves reacting the thiazolemethyl amine with 2-fluorobenzenesulfonyl chloride.

Procedure

- Reaction Conditions :

- Workup :

Reaction Equation

$$

\text{Thiazolemethyl Amine} + \text{2-Fluorobenzenesulfonyl Chloride} \xrightarrow{\text{DIPEA}} \text{N-((2-(2-Chlorophenyl)-4-Methylthiazol-5-yl)Methyl)-2-Fluorobenzenesulfonamide}

$$

Optimization Insights

- Solvent Choice : Acetonitrile minimizes side reactions compared to DMF.

- Stoichiometry : Excess sulfonyl chloride (1.1 equiv) ensures complete amine conversion.

Key Data

- Yield: 63–67%

- $$ ^1\text{H NMR} $$ (DMSO-d6) δ 8.79 (d, J = 2.5 Hz, 1H, Ar-H), 7.60–7.85 (m, 4H, Ar-H), 4.45 (s, 2H, CH2), 2.40 (s, 3H, CH3).

- Mass Spectrometry : m/z 425.1 [M+H]+.

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonylation of Preformed Thiazole

An alternative one-pot method involves synthesizing the thiazole and sulfonamide sequentially without isolating intermediates.

Procedure

- After thiazole formation, the reaction mixture is adjusted to pH 8.5–10.5, and sulfonyl chloride is added directly.

Advantages

Solid-Phase Synthesis

For high-throughput applications, the amine can be immobilized on resin, followed by sulfonylation and cleavage.

Key Data

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

Industrial-Scale Production Considerations

Continuous Flow Reactors

- Benefits : Enhanced heat/mass transfer, safer handling of exothermic steps.

- Yield Improvement : 72–75% (vs. 63% batch).

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Thiazole Intermediate | 1200 |

| Sulfonyl Chloride | 950 |

| Total Production | 2800 |

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or various halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are outlined below:

Key Observations :

- Heterocycle Core : Thiazole-based analogs (e.g., ) share metabolic stability, while oxazole () and triazole derivatives () exhibit altered electronic profiles and hydrogen-bonding capacities.

- Substituent Effects: The 2-chlorophenyl group in the target compound enhances lipophilicity compared to pyridinyl () or thiophene () substituents. Fluorine in the benzenesulfonamide moiety improves binding affinity relative to non-fluorinated analogs .

Spectroscopy :

Pharmacological and Computational Insights

- Binding Interactions : Docking studies (e.g., AutoDock4, ) suggest the thiazole core and sulfonamide group anchor the compound to enzymatic active sites, while fluorine enhances electrostatic interactions .

- Electronic Properties : Multiwfn analysis () of electron localization functions (ELF) would reveal charge distribution differences between thiazole and oxazole/triazole analogs, impacting reactivity and solubility.

- Bioactivity : Fluorinated sulfonamides (e.g., ) often exhibit antimicrobial or anticancer properties, though specific data for the target compound require validation .

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a chlorophenyl group, and a fluorobenzenesulfonamide moiety. The structural formula can be represented as follows:

Key Structural Components

- Thiazole Ring : Known for its biological activity, thiazoles are often involved in drug design due to their ability to interact with various biological targets.

- Chlorophenyl Group : This moiety can enhance lipophilicity and bioactivity, influencing the compound's pharmacokinetics.

- Fluorobenzenesulfonamide : Sulfonamides are known for their antibacterial properties, which may extend to this compound.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-fluorobenzenesulfonamide. For instance, a series of synthesized flavonols demonstrated significant inhibitory effects on human non-small cell lung cancer (A549) cells, with some compounds exhibiting lower IC50 values than established drugs like 5-fluorouracil . This suggests that modifications in the thiazole and sulfonamide components could lead to enhanced anticancer activities.

The proposed mechanisms by which compounds of this class exert their biological effects include:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2 .

- Inhibition of Cell Proliferation : Targeting specific cell signaling pathways involved in cancer cell growth and survival.

In Vitro Studies

In vitro studies assessing the efficacy of related compounds indicate that they can significantly inhibit cell proliferation in various cancer cell lines. For example, compounds were tested against A549 cells with results indicating promising anticancer activity .

Case Study 1: Compound Efficacy

In a comparative study, several derivatives of sulfonamide were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines. The results highlighted that modifications in the thiazole ring significantly influenced the cytotoxicity profile. The most potent derivative exhibited an IC50 value of 0.46 µM against A549 cells, indicating its potential as a lead compound for further development .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups (like fluorine) and specific substitutions on the thiazole ring could enhance biological activity. The presence of the chlorophenyl group was also found to be crucial for maintaining potency against targeted cancer cells .

Data Summary

| Compound Name | IC50 (µM) | Mechanism | Target Cells |

|---|---|---|---|

| Compound 6k | 3.14 | Apoptosis | A549 |

| Compound 6l | 0.46 | Apoptosis | A549 |

| Control (5-FU) | 4.98 | Apoptosis | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.